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Compound of Interest

Compound Name: 1,1,2-Trichloropropane

Cat. No.: B166545 Get Quote

This technical guide provides a comprehensive overview of 1,1,2-trichloropropane, including

its chemical identity, physicochemical properties, and toxicological profile. It is intended for

researchers, scientists, and professionals in drug development and environmental health. This

document summarizes key data in a structured format, presents a detailed experimental

protocol for its analysis, and illustrates a putative metabolic pathway.

Chemical Identity and Synonyms
The compound with the systematic IUPAC name 1,1,2-Trichloropropane is a chlorinated

hydrocarbon. It is a colorless liquid with a sweet odor and is primarily used as a solvent and in

chemical synthesis. It is important to distinguish it from its more commonly studied isomer,

1,2,3-trichloropropane.

Synonyms:

2-Chloropropylidene Chloride

Hcc 260Db

Propane, 1,1,2-trichloro-

Physicochemical and Toxicological Properties
The following table summarizes the key quantitative data for 1,1,2-trichloropropane.
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Property Value Reference(s)

IUPAC Name 1,1,2-Trichloropropane

CAS Number 598-77-6

Molecular Formula C₃H₅Cl₃

Molecular Weight 147.43 g/mol

Appearance
Colorless to almost colorless

clear liquid

Odor Sweet odor [1]

Density 1.372 g/mL

Boiling Point 133 °C

Melting Point -93.9 °C

Flash Point 11 °C (52 °F)

Solubility in Water Insoluble [1]

Solubility in Organics Soluble in organic solvents [1]

Toxicological Profile

Harmful if swallowed, skin and

eye irritant, possible

carcinogen.[1] Moderately

toxic by ingestion and mildly

toxic by inhalation and skin

contact.

Experimental Protocol: Determination of 1,1,2-
Trichloropropane in Water by Purge and Trap GC/MS
This protocol is adapted from standard methods for the analysis of volatile organic compounds

in water, such as those developed by the U.S. Environmental Protection Agency (EPA). While

specific methods for 1,1,2-trichloropropane are not as common as for its 1,2,3-isomer, the

principles of purge and trap gas chromatography-mass spectrometry (GC/MS) are directly

applicable.
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Objective: To quantify the concentration of 1,1,2-trichloropropane in a water sample.

Principle: An inert gas is bubbled through a water sample, stripping the volatile 1,1,2-
trichloropropane. The gas stream is then passed through a sorbent trap where the analyte is

captured. The trap is subsequently heated, and the desorbed analyte is transferred to a gas

chromatograph for separation and a mass spectrometer for detection and quantification.

Instrumentation and Reagents:

Purge and Trap Concentrator

Gas Chromatograph/Mass Spectrometer (GC/MS) system

Capillary GC column suitable for volatile organic compounds (e.g., DB-624 or equivalent)

Reagent-grade water (analyte-free)

Methanol (purge and trap grade)

1,1,2-Trichloropropane standard

Internal standard (e.g., a deuterated analog) and surrogate standards

Helium (carrier gas)

Procedure:

Standard Preparation:

Prepare a stock solution of 1,1,2-trichloropropane in methanol.

From the stock solution, prepare a series of calibration standards in reagent-grade water.

The concentration range should bracket the expected sample concentrations.

Spike each calibration standard and sample with a known amount of internal and

surrogate standards.

Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b166545?utm_src=pdf-body
https://www.benchchem.com/product/b166545?utm_src=pdf-body
https://www.benchchem.com/product/b166545?utm_src=pdf-body
https://www.benchchem.com/product/b166545?utm_src=pdf-body
https://www.benchchem.com/product/b166545?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Collect water samples in vials with zero headspace.

If required, preserve the sample (e.g., with hydrochloric acid to pH <2).

Spike the sample with the internal and surrogate standards.

Purge and Trap:

Introduce a known volume of the sample (e.g., 5 or 10 mL) into the purging vessel.

Purge the sample with helium at a defined flow rate and temperature (e.g., 40 mL/min at

50°C) for a specific duration (e.g., 11 minutes).

The volatile 1,1,2-trichloropropane is transferred to the sorbent trap.

Desorption and GC/MS Analysis:

Rapidly heat the trap to desorb the 1,1,2-trichloropropane onto the GC column.

Separate the analytes using a temperature-programmed GC run.

Detect and quantify the 1,1,2-trichloropropane using the MS, typically in selected ion

monitoring (SIM) mode for enhanced sensitivity. Key ions for 1,1,2-trichloropropane
should be determined from its mass spectrum.

Quantification:

Generate a calibration curve by plotting the response ratio of the analyte to the internal

standard against the concentration of the calibration standards.

Determine the concentration of 1,1,2-trichloropropane in the sample by using the

calibration curve.

Putative Metabolic Pathway of 1,1,2-
Trichloropropane
The metabolism of 1,1,2-trichloropropane has not been extensively studied. However, based

on the metabolic pathways of structurally similar chlorinated alkanes, such as 1,2-
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dichloropropane and 1,1,2-trichloroethane, a putative pathway can be proposed. The primary

mechanisms are expected to involve oxidation by cytochrome P450 (CYP) enzymes and

conjugation with glutathione (GSH).[2][3][4]

The following diagram illustrates a plausible metabolic activation and detoxification pathway for

1,1,2-trichloropropane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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